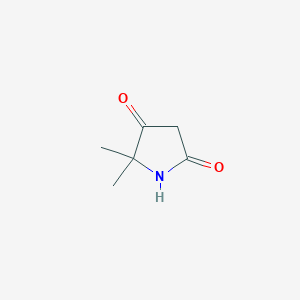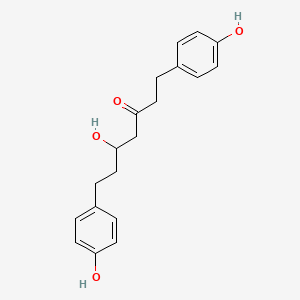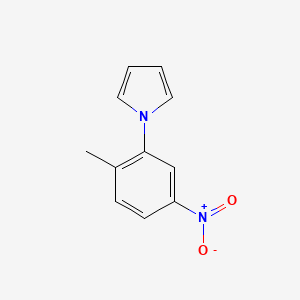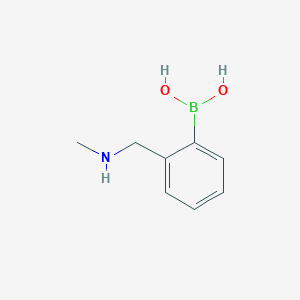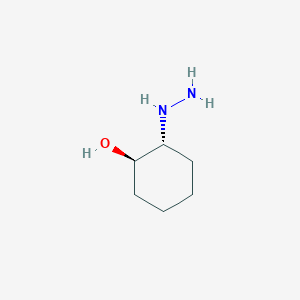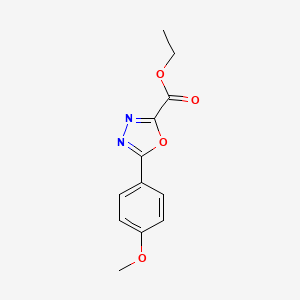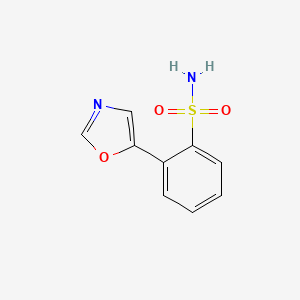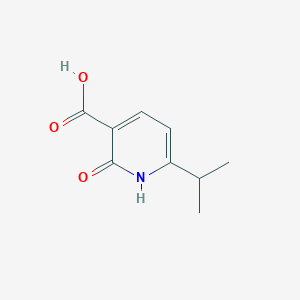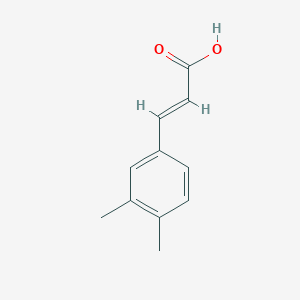
Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate is a chemical compound with the molecular formula C17H15ClF3NO4 . It is also known by other names such as haloxyfop-ethyl .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group attached, an oxyphenoxy group, and a propanoate group . The exact structure can be found in databases like PubChem .Physical and Chemical Properties Analysis
This compound has a molecular weight of 389.75400 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the current literature .Scientific Research Applications
Environmental Impact and Remediation
Research on similar phenoxy herbicides, like 2,4-D, has shown their sorption behavior in soils and the role of soil parameters such as pH, organic carbon content, and iron oxides in their sorption mechanisms. These findings suggest that compounds like Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate could have similar environmental interactions, impacting their mobility, persistence, and bioavailability in soil and aquatic systems. Understanding these interactions is crucial for assessing environmental risks and developing remediation strategies (Werner, Garratt, & Pigott, 2012).
Biodegradation and Fate in Ecosystems
The biodegradation and fate of structurally related compounds, such as ethyl tert-butyl ether (ETBE), in soil and groundwater have been extensively studied. Microorganisms capable of degrading such compounds aerobically and the pathways involved, including initial hydroxylation and subsequent intermediate formations, have been identified. These insights can be applied to understand how this compound might behave in similar environmental contexts, aiding in the assessment of its persistence and potential impact on ecosystems (Thornton et al., 2020).
Toxicology and Human Health
Investigations into the toxicological profiles of various organic compounds, including the effects of exposure on human health, are critical. For example, studies on diethylhexylphthalate (DEHP) have highlighted its role as an environmental contaminant with potential adverse effects on human health. By analogy, research on this compound could explore its toxicological impact, focusing on its interaction with biological systems and potential endocrine-disrupting activities (Wams, 1987).
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate, also known as haloxyfop-ethyl , is the enzyme Acetyl-CoA carboxylase (ACCase) in plants . ACCase plays a crucial role in fatty acid biosynthesis, which is essential for plant growth and development .
Mode of Action
Haloxyfop-ethyl acts as a post-emergence herbicide . It is absorbed by the foliage and roots of plants and is translocated throughout the plant, leading to the inhibition of ACCase . This inhibition disrupts fatty acid synthesis, causing a cessation of lipid production, which is vital for plant growth .
Biochemical Pathways
The compound affects the fatty acid biosynthesis pathway in plants . By inhibiting ACCase, it prevents the conversion of Acetyl-CoA to Malonyl-CoA, a critical step in the fatty acid synthesis pathway . This disruption leads to a halt in the production of essential lipids, impacting cell membrane integrity and function, and ultimately leading to plant death .
Pharmacokinetics
It is known that the compound is rapidly hydrolyzed to haloxyfop acid in the presence of moisture . This suggests that the compound may have a relatively short half-life in the environment, depending on moisture levels .
Result of Action
The result of haloxyfop-ethyl’s action is the death of the targeted plants . By inhibiting a crucial enzyme in fatty acid biosynthesis, the compound disrupts essential cellular processes, leading to the cessation of growth and eventual death of the plant .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of haloxyfop-ethyl. For instance, the presence of moisture can lead to the rapid hydrolysis of the compound, potentially affecting its stability and efficacy . Additionally, the compound’s effectiveness can be influenced by the type of plant, the stage of plant growth, and the specific environmental conditions present .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, leading to alterations in metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and subsequently influencing the metabolism of other compounds . Additionally, this compound binds to specific proteins, altering their conformation and function .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to activate certain signaling pathways, leading to changes in gene expression and protein synthesis . Moreover, it affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, inhibiting their activity and preventing the catalysis of certain reactions . This inhibition can lead to the accumulation of substrates and a decrease in the production of products. Additionally, this compound can activate transcription factors, leading to changes in gene expression and subsequent alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Over extended periods, it can degrade into various byproducts, which may have different biochemical properties and effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Toxic or adverse effects have been observed at very high doses, including cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing their activity and altering the metabolism of other compounds . The compound can also affect metabolic flux, leading to changes in the levels of metabolites and the overall metabolic profile of cells .
Properties
IUPAC Name |
ethyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO4/c1-3-24-16(23)10(2)25-12-4-6-13(7-5-12)26-15-14(18)8-11(9-22-15)17(19,20)21/h4-10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLXGCQTGNGHJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548984 |
Source


|
| Record name | Ethyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69806-42-4 |
Source


|
| Record name | Ethyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

